molecular formula C11H14F3NO5 B2593562 Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate CAS No. 2225135-91-9

Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate

Cat. No. B2593562
CAS RN: 2225135-91-9
M. Wt: 297.23
InChI Key: VMGMGHZNBAWKBS-UHFFFAOYSA-N
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Description

“Methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-5’-carboxylate 2,2,2-trifluoroacetate” is a chemical compound with the CAS Number: 2225135-91-9 . It has a molecular weight of 297.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO3.C2HF3O2/c1-12-7(11)8-2-6(8)9(13-5-8)3-10-4-9;3-2(4,5)1(6)7/h6,10H,2-5H2,1H3;(H,6,7) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 297.23 .

Scientific Research Applications

Reaction Mechanisms and Synthesis

Substituted methyl carboxylates, including structures related to Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate, are involved in various chemical reactions that result in the formation of complex spirocyclic and azetidine-containing molecules. For instance, the reaction of substituted methyl triazabicyclo and triazaspiro carboxylates with iodinating agents leads to the synthesis of methyl iodo-azabicyclo and methyl iodo-azaspiro carboxylates as mixtures of exo and endo isomers (Molchanov et al., 2003). Such reactions underscore the versatility of spirocyclic and azetidine-containing molecules as intermediates in synthetic organic chemistry, facilitating the construction of novel compounds with potential biological activity.

Spirocyclic Oxetane-Fused Compounds

The synthesis of spirocyclic oxetane-fused compounds, including oxazaspiro and azetidine derivatives, represents an area of interest due to their potential applications in medicinal chemistry and drug discovery. A novel synthesis approach has been developed for spirocyclic oxetanes, leading to the creation of tetracyclic systems with potential for further chemical modification and exploration in drug development processes (Gurry et al., 2015).

Biological Evaluations

Derivatives of spirocyclic and azetidine-containing compounds have been evaluated for their biological activities, including antibacterial properties. For example, novel quinolines with a 5-azaspiro[2.4]heptan-5-yl moiety have shown potent antibacterial activity against respiratory pathogens, highlighting the therapeutic potential of spirocyclic and azetidine-containing structures in addressing infectious diseases (Odagiri et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl spiro[3-oxabicyclo[3.1.0]hexane-4,3'-azetidine]-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.C2HF3O2/c1-12-7(11)8-2-6(8)9(13-5-8)3-10-4-9;3-2(4,5)1(6)7/h6,10H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGMGHZNBAWKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1C3(CNC3)OC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate

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